N-ethyl-2-(3-methoxyphenyl)acetamide
Overview
Description
N-ethyl-2-(3-methoxyphenyl)acetamide is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of an ethyl group, a methoxyphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(3-methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzylamine with ethyl chloroacetate under basic conditions to form the intermediate ethyl 2-(3-methoxyphenyl)acetate. This intermediate is then subjected to amidation using ethylamine to yield this compound. The reaction conditions typically involve the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-ethyl-2-(3-hydroxyphenyl)acetamide.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or halogenating agents in the presence of a base.
Major Products Formed
The major products formed from these reactions include N-ethyl-2-(3-hydroxyphenyl)acetamide, N-ethyl-2-(3-halophenyl)acetamide, and N-ethyl-2-(3-alkylphenyl)acetamide .
Scientific Research Applications
N-ethyl-2-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyphenyl)acetamide
- N-ethyl-2-(4-methoxyphenyl)acetamide
- N-ethyl-2-(3-hydroxyphenyl)acetamide
Uniqueness
N-ethyl-2-(3-methoxyphenyl)acetamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs .
Properties
IUPAC Name |
N-ethyl-2-(3-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12-11(13)8-9-5-4-6-10(7-9)14-2/h4-7H,3,8H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEZMPWNUSHQPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.